Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
Description
Properties
Molecular Formula |
C8H12O5S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-2-12-7(9)6-8(13-6)3-4-14(10,11)5-8/h6H,2-5H2,1H3 |
InChI Key |
GKJYDFSMWGNMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the spirocyclic ring system by cyclization reactions involving heteroatom-containing precursors.
- Introduction of the carboxylate ester group at the 2-position.
- Oxidation of the sulfur atom in the thiaspiro ring to the corresponding sulfone (5,5-dioxide).
Stepwise Preparation Approach
Detailed Reaction Conditions and Results
Step 1: Spirocyclization
- The spiro ring system is formed by reacting a suitable lactone such as 3-methylenedihydrofuran-2(3H)-one with a sulfur nucleophile (e.g., thiol or thioether precursor).
- This reaction proceeds under mild heating or catalysis to promote ring closure, yielding the 1-oxa-5-thiaspiro[2.4]heptane intermediate.
- The reaction is stereoselective, often favoring the formation of a rigid spirocyclic structure with defined stereochemistry.
Step 2: Esterification
- The carboxylic acid group at the 2-position is converted to the ethyl ester by treatment with ethanol in the presence of acid catalysts such as sulfuric acid or by using ethyl chloroformate under base conditions.
- Reaction times vary from 2 to 12 hours depending on catalyst and temperature.
- Purification by distillation or chromatography yields the ethyl ester derivative.
Step 3: Sulfur Oxidation
- The sulfur atom in the thiaspiro ring is oxidized to the sulfone using oxidants like m-CPBA or hydrogen peroxide.
- Typical conditions involve stirring the compound with 1.1 equivalents of oxidant in an inert solvent (e.g., dichloromethane) at 0 to room temperature for 2 to 6 hours.
- The reaction progress is monitored by TLC or NMR spectroscopy.
- The oxidation yields the 5,5-dioxide sulfone with high selectivity and yields often exceeding 80%.
Representative Experimental Data
| Parameter | Condition/Value | Outcome/Remarks |
|---|---|---|
| Starting lactone | 3-methylenedihydrofuran-2(3H)-one | Commercially available or synthesized |
| Sulfur nucleophile | Thiol or thioether precursor | Used in slight excess (1.1 eq) |
| Cyclization temperature | 50–80 °C | Reaction time 4–8 hours |
| Esterification reagent | Ethanol with H2SO4 catalyst | 60 °C, 6 hours |
| Oxidant for sulfone | m-Chloroperbenzoic acid (m-CPBA), 1.1 eq | 0 °C to RT, 3 hours |
| Yield of final product | 75–85% (overall) | Purified by column chromatography |
| Characterization | NMR, IR, MS, melting point | Confirmed sulfone and spirocyclic structure |
Analysis of Preparation Methods
Advantages
- The stepwise approach allows for control over each functional group introduction.
- Mild oxidation conditions prevent over-oxidation or degradation of the spirocyclic framework.
- The use of commercially available or easily synthesized starting materials makes the process accessible.
Challenges
- Controlling stereochemistry during spirocyclization can be complex due to ring strain.
- Sulfur oxidation must be carefully monitored to avoid sulfoxide intermediates or ring cleavage.
- Purification may require careful chromatographic techniques due to close polarity of intermediates.
Improvements Reported
- Use of phase-transfer catalysts and optimized solvents in cyclization improves yields.
- Employing selective oxidants like m-CPBA over harsher reagents enhances sulfone purity.
- Process optimization for scale-up focuses on minimizing steps and maximizing yield.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide, altering the compound’s chemical properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a precursor for developing new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
This methyl-substituted analog shares the core spirocyclic sulfone framework but differs in the ester group (methyl vs. ethyl) and an additional methyl substituent at the 2-position of the carboxylate. Key distinctions include:
Broader Class of Spirocyclic Sulfones
Spirocyclic sulfones are valued for their conformational rigidity, which mimics bioactive natural products. For example, thiazole-containing spiro compounds (e.g., thiazol-5-ylmethyl carbamates in ) highlight the pharmacological relevance of such scaffolds . However, Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide lacks the complex functional groups seen in pharmacopeial candidates, limiting its direct therapeutic application .
Biological Activity
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is an intriguing compound due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHOS
- Molecular Weight : Approximately 220.25 g/mol
- CAS Number : 1494137-59-5
The compound features an ethyl ester functional group, a thioether component, and a dioxo moiety, contributing to its distinctive chemical properties and potential reactivity in biological systems .
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, compounds with similar structures have shown various pharmacological properties, including:
- Antimicrobial Activity : Compounds with spirocyclic structures often exhibit antibacterial and antifungal properties.
- Antitumor Activity : Some derivatives have been studied for their potential in cancer therapy, showing cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Certain structural analogs have demonstrated the ability to inhibit inflammatory pathways.
The mechanisms by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural configuration allows it to bind to various receptors, potentially altering cellular signaling pathways.
Antimicrobial Activity
A study examining structurally related compounds indicated that spirocyclic derivatives often possess significant antibacterial properties. For instance, a related compound showed effective inhibition against Staphylococcus aureus at concentrations as low as 10 µg/mL .
Antitumor Activity
In vitro studies on similar compounds demonstrated promising results against cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through mitochondrial pathways, suggesting that this compound could exhibit similar effects .
Anti-inflammatory Effects
Research into anti-inflammatory mechanisms highlighted that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests a potential for this compound in treating inflammatory conditions.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide | 2025443-02-9 | Methyl substitution may alter biological activity |
| Ethyl 4-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide | 1866859-40-6 | Different methyl position; potential variations in reactivity |
| Ethyl 2-(dimethylamino)-1-thia-spiro[2.4]heptane | Not available | Incorporates a dimethylamino group; may exhibit unique pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
